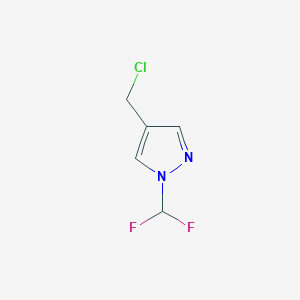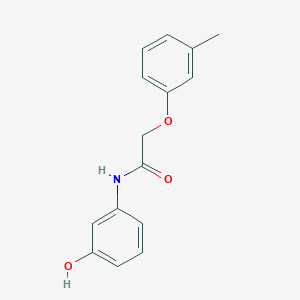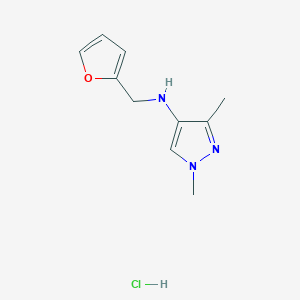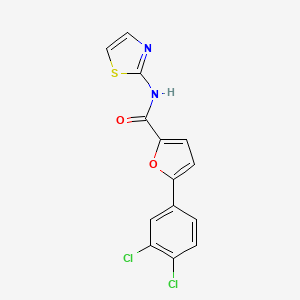
4-(6-Cyclobutylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Cyclobutylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a cyclobutyl group and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclobutylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The starting materials might include cyclobutyl-substituted pyrimidine and morpholine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the morpholine and thiomorpholine groups.
Cyclization reactions: to form the pyrimidine ring.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(6-Cyclobutylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 4-(6-Cyclobutylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclobutylpyrimidin-4-yl)morpholine: Lacks the thiomorpholine-4-carbonyl group.
2-(Thiomorpholine-4-carbonyl)morpholine: Lacks the cyclobutylpyrimidin-4-yl group.
4-(6-Cyclobutylpyrimidin-4-yl)-2-morpholine: Similar structure but different functional groups.
Uniqueness
4-(6-Cyclobutylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C17H24N4O2S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[4-(6-cyclobutylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H24N4O2S/c22-17(20-5-8-24-9-6-20)15-11-21(4-7-23-15)16-10-14(18-12-19-16)13-2-1-3-13/h10,12-13,15H,1-9,11H2 |
InChI Key |
LJWMNEVZHYNOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12222247.png)
![5-[(2-Chlorophenoxy)methyl]-2-furoyl chloride](/img/structure/B12222249.png)


![2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12222265.png)
![4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B12222277.png)
![2-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12222291.png)
![isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12222309.png)

![Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate](/img/structure/B12222315.png)


